1H-Pyrrolo[3,2-b]pyridine-3-boronic acid
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-3-boronic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused pyrrole and pyridine ring system with a boronic acid functional group at the 3-position. The unique structure of this compound makes it a valuable building block for the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-boronic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrrolo[3,2-b]pyridine derivative is coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions typically include the use of an organic solvent such as toluene or dimethylformamide (DMF) and a temperature range of 80-120°C .
Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-3-boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-3-boronic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . By binding to the active site of FGFRs, the compound can block the signaling pathways involved in cancer progression and other diseases .
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-3-boronic acid can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atom and the boronic acid group.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazole ring fused to a pyridine ring, offering different chemical properties and biological activities.
The uniqueness of this compound lies in its specific ring structure and functional group placement, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-3-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)5-4-10-6-2-1-3-9-7(5)6/h1-4,10-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZOGEYZYZSRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC2=C1N=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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